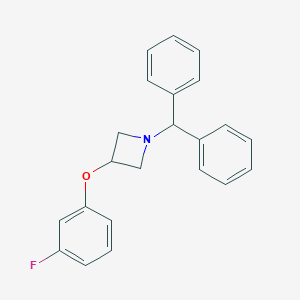
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol typically involves the reduction of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The reduction process can be carried out using various reducing agents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol has a wide range of scientific research applications, including:
Neurological Research: It is used to study the mechanisms of neurodegenerative diseases such as Parkinson’s disease.
Biological Studies: The compound is used to investigate the effects of oxidative stress and mitochondrial dysfunction in biological systems.
Medical Research: It is employed in the development of therapeutic agents targeting neurodegenerative diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol involves its metabolism to 1-methyl-4-phenylpyridine (MPP+), a toxic cation that causes oxidative stress and mitochondrial dysfunction. MPP+ interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals. This process primarily affects dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A precursor to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-3-ol, known for its neurotoxic effects.
1-Methyl-4-phenylpyridine (MPP+): The active metabolite of MPTP, responsible for its toxic effects on dopaminergic neurons.
6-Hydroxydopamine: Another neurotoxin used in research to study Parkinson’s disease.
Uniqueness
This compound is unique due to its specific chemical structure and its ability to induce Parkinsonian symptoms in animal models. This makes it a valuable tool for studying the mechanisms of neurodegeneration and developing potential therapeutic agents .
属性
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-11(12(14)9-13)10-5-3-2-4-6-10/h2-7,12,14H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCMIJQFJSCKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=C(C(C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-24-3 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydro-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC364088 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364088 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)












